Tert-butyl 3-[2-aminoethyl(methyl)amino]propanoate

Catalog No.
S3108396
CAS No.
2411286-50-3
M.F
C10H22N2O2
M. Wt
202.298
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 3-[2-aminoethyl(methyl)amino]propanoate

CAS Number

2411286-50-3

Product Name

Tert-butyl 3-[2-aminoethyl(methyl)amino]propanoate

IUPAC Name

tert-butyl 3-[2-aminoethyl(methyl)amino]propanoate

Molecular Formula

C10H22N2O2

Molecular Weight

202.298

InChI

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)5-7-12(4)8-6-11/h5-8,11H2,1-4H3

InChI Key

ONBDLQYPEBXVGI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCN(C)CCN

Solubility

not available

Tert-butyl 3-[2-aminoethyl(methyl)amino]propanoate is an organic compound classified as an ester, characterized by its molecular formula C10H22N2O2C_{10}H_{22}N_{2}O_{2} and a molecular weight of 202.3 g/mol. This compound features a tert-butyl group, which contributes to its steric hindrance and stability, along with an aminoethyl moiety that enhances its biological activity. The presence of the ester functional group allows for various

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, utilizing reagents such as sodium methoxide or ammonia to yield various substituted derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide
  • Reduction: Lithium aluminum hydride, sodium borohydride
  • Substitution: Sodium methoxide, ammonia

Major Products Formed

  • Oxidation: Carboxylic acids or ketones
  • Reduction: Alcohols or amines
  • Substitution: Various substituted esters or amines.

Research indicates that tert-butyl 3-[2-aminoethyl(methyl)amino]propanoate exhibits significant biological activity. It is studied for its potential interactions with enzymes and receptors in biological systems. The compound serves as a model for investigating the effects of amine-containing compounds on cellular processes. Its unique structure allows it to participate in biochemical pathways, potentially influencing enzyme inhibition and receptor binding, which are critical for therapeutic applications.

The synthesis of tert-butyl 3-[2-aminoethyl(methyl)amino]propanoate typically involves:

  • Starting Materials: Reaction of tert-butyl acrylate with 2-aminoethyl(methyl)amine.
  • Reaction Conditions: Conducted in solvents like dichloromethane with triethylamine as a catalyst.
  • Procedure: The mixture is stirred at room temperature for several hours until the product is formed. Industrial production may utilize continuous flow reactors to enhance yield and purity while minimizing by-products .

Tert-butyl 3-[2-aminoethyl(methyl)amino]propanoate finds diverse applications across various fields:

  • Chemistry: Used as an intermediate in organic synthesis.
  • Biology: Investigated for its interactions with biological molecules.
  • Medicine: Explored for potential therapeutic properties and roles in drug synthesis.
  • Industry: Employed in producing specialty chemicals and materials, including fragrances and flavors.

Studies on tert-butyl 3-[2-aminoethyl(methyl)amino]propanoate focus on its interaction with biological targets. The compound interacts with specific enzymes and receptors, leading to various biochemical effects. Research often aims to elucidate the mechanisms by which this compound influences cellular functions, potentially guiding drug development and therapeutic applications.

Several compounds share structural similarities with tert-butyl 3-[2-aminoethyl(methyl)amino]propanoate:

Compound NameMolecular FormulaUnique Features
Tert-butyl 3-bromopropionateC15H23BrO2Contains a bromine atom, altering reactivity
Tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoateC15H23NO4Features ethoxy groups, affecting solubility
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoateC16H23NO4Incorporates a phenyl group, enhancing aromatic properties

Uniqueness

Tert-butyl 3-[2-aminoethyl(methyl)amino]propanoate is distinct due to its specific combination of functional groups that confer unique chemical reactivity and biological activity. The steric hindrance provided by the tert-butyl group enhances stability, while the amino group contributes to its potential pharmacological properties.

XLogP3

0.1

Dates

Modify: 2023-08-18

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